MS645 is a small molecule compound that functions as a potent inhibitor of bromodomain-containing proteins, specifically targeting the bromodomain 1 of the bromodomain and extraterminal domain family. It has gained attention for its role in inhibiting the proliferation of triple-negative breast cancer cells and its potential applications in targeted protein degradation therapies. The compound is characterized by a unique structural configuration that allows it to effectively bind to its target proteins, influencing their activity and stability.
MS645 was developed as part of a series of bivalent inhibitors designed to target bromodomain proteins. Its synthesis and biological activity have been documented in various scientific publications, highlighting its effectiveness against specific cancer cell lines and its mechanism of action involving protein-protein interactions.
MS645 is classified under small molecule inhibitors, specifically within the category of bromodomain inhibitors. These compounds are often utilized in research for their ability to modulate protein interactions and signaling pathways.
The synthesis of MS645 involves a multi-step chemical process that includes the formation of key intermediates followed by coupling reactions to achieve the final structure. The synthesis typically employs techniques such as:
The synthetic route includes:
MS645 features a thienodiazepine core linked by a 10-carbon alkyl chain to a chlorophenyl group. The molecular structure facilitates binding through hydrophobic interactions and hydrogen bonding with target proteins.
Crystallographic studies reveal that MS645 binds in a 1:1 stoichiometric manner with bromodomain 1, forming significant interactions that stabilize the complex. The structural data indicate that MS645's rigid configuration contributes to its potency as an inhibitor by maintaining optimal distances between functional groups necessary for interaction with the binding site.
MS645 undergoes several key interactions upon binding to bromodomain proteins:
Studies have shown that mutations at specific amino acid positions within the bromodomain can significantly reduce MS645's binding affinity, indicating the importance of these interactions in its mechanism of action.
The primary mechanism by which MS645 exerts its effects involves:
Experimental results demonstrate that MS645 leads to significant changes in cellular signaling pathways associated with cancer cell proliferation and survival, underscoring its potential therapeutic applications.
MS645 has significant implications in various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4